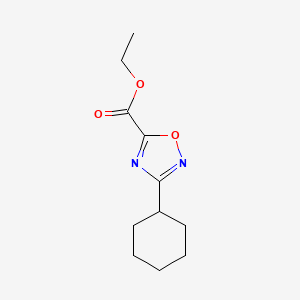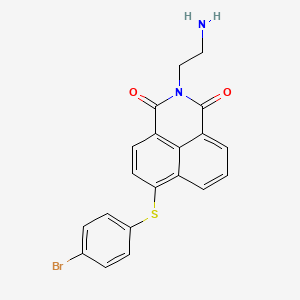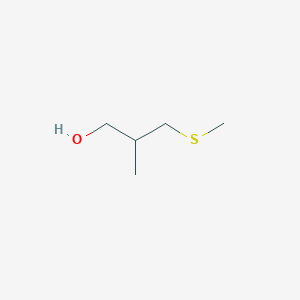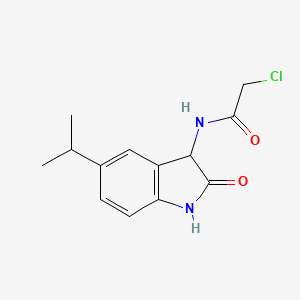
Ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate is a chemical compound that belongs to the class of heterocyclic compounds known as oxadiazoles . It is a versatile and convenient intermediate for the synthesis of a wide variety of heterocyclic compounds .
Synthesis Analysis
The synthesis of nitrogen- and oxygen-containing scaffolds, such as oxadiazoles, has gained momentum due to their versatility in drug discovery . Oxadiazoles, being five-membered heterocyclic scaffolds with an oxygen and two nitrogen atoms, constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole .Molecular Structure Analysis
The molecular structure of Ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate consists of a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms, which are part of the 1,2,4-oxadiazole ring . This structure allows for hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .Chemical Reactions Analysis
The chemical reactivity of Ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate is influenced by its heterocyclic structure. The presence of the two nitrogen atoms and one oxygen atom in the oxadiazole ring allows for various types of reactions, including cyclocondensation and cyclization .Aplicaciones Científicas De Investigación
1. Versatile Building Block in Medicinal Chemistry
Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate, a derivative of Ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate, serves as a versatile building block in medicinal chemistry. It enables the preparation of derivatives through mild reaction conditions, leading to new series of bifunctional 3,5-disubstituted 1,2,4-oxadiazole compounds integrated into biologically relevant molecules (Jakopin, 2018).
2. Synthesis of Antihypertensive Agents
Synthesis of 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, like the 3-[(4-chlorophenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxylic acid ethyl ester, from Ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate, has shown antihypertensive activity in rats. These derivatives open avenues for structural modifications to enhance their therapeutic efficacy (Santilli & Morris, 1979).
3. Antimicrobial Applications
Compounds containing 1,3,4-oxadiazole, such as those derived from Ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate, have been synthesized and evaluated for antimicrobial properties. These compounds exhibit significant activity against various microorganisms, indicating their potential in developing new antimicrobial agents (Jafari et al., 2017).
4. Application in the Synthesis of Biologically Relevant Heterocycles
Ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate is instrumental in the synthesis of a variety of biologically relevant heterocycles. These synthesized heterocycles demonstrate significant biological activities, making them valuable in pharmaceutical research and development (Szulczyk et al., 2017).
Mecanismo De Acción
Target of Action
Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds likely interact with proteins essential to these pathogens, but the specific targets require further investigation.
Mode of Action
1,2,4-oxadiazoles, in general, are known to interact with their targets through hydrogen bond acceptor properties, owing to the electronegativities of nitrogen and oxygen . This interaction can lead to changes in the target’s function, thereby exerting the compound’s therapeutic effects.
Biochemical Pathways
Given the anti-infective activities of related 1,2,4-oxadiazoles , it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of pathogens.
Result of Action
Based on the known activities of related 1,2,4-oxadiazoles , it can be inferred that the compound may inhibit the growth and replication of pathogens at the cellular level, thereby exerting its therapeutic effects.
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the compound’s stability and activity .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-2-15-11(14)10-12-9(13-16-10)8-6-4-3-5-7-8/h8H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXCNBIXEVOKSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-Fluoroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2473412.png)
![1-(methylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2473416.png)
![4-methyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2473417.png)
![5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2473418.png)
![[3,4-Bis(acetyloxy)-5-acetamido-6-(3-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2473419.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2473421.png)
![7-(4-Chlorophenoxy)-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone](/img/structure/B2473424.png)



![3-(4-Methoxy-phenyl)-2-phenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2473432.png)
![4-Methyl-2-[3-(phenylmethoxycarbonylamino)propyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2473433.png)
![N-[4-(dimethylamino)phenyl]-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2473434.png)
![Tert-butyl (1R,8S)-10-benzyl-10,12-diazatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-12-carboxylate](/img/structure/B2473435.png)